6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 177.25 . It is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be represented by the SMILES string COc1ccc2NCCCc2c1
. The InChI key for this compound is FRXSZNDVFUDTIR-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a melting point of 65-68°C . It is insoluble in water .
Scientific Research Applications
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Medicinal Chemistry
- These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
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Chemical Reagents and Organic Intermediates
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Pharmaceutical Research and Development
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Synthesis of Other Compounds
- It may be used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline .
- 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
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Corrosion Prevention
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Synthesis of Other Compounds
- It may be used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline .
- 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
-
Corrosion Prevention
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXGMEQWUKHMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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